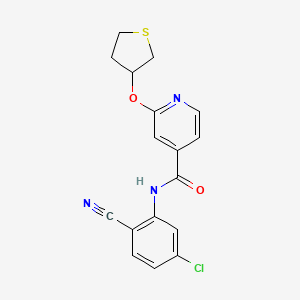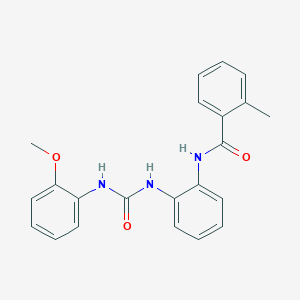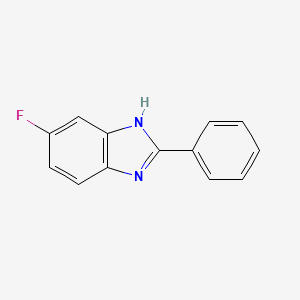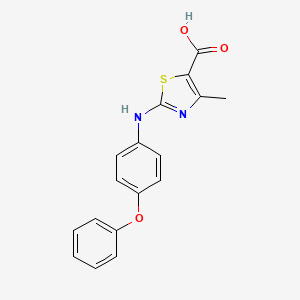
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Formation of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide : Combine the intermediate 6-methyl-3-(thietan-3-yl)uracil with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product. X-ray analysis, NMR, and IR spectroscopy confirm its structure .
Molecular Structure Analysis
The compound’s molecular formula is C~8~H~7~Cl~2~NO , with a molecular weight of approximately 204.053 g/mol . X-ray diffraction analysis reveals that it forms orthorhombic crystals with the space group Pna21 . The conformational behavior involves internal rotation of the thietanyl group, both in the gas phase and in solution.
科学的研究の応用
Inhibition of Acetyl- and Butyrylcholinesterase
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide and its analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. These compounds exhibit moderate dual inhibition, suggesting potential therapeutic applications in treating dementias and myasthenia gravis. Their interaction with AChE and BChE involves non-covalent blocking of enzyme entry, highlighting their significance in medicinal chemistry (Pflégr et al., 2022).
Apoptosis Induction for Cancer Therapy
Research on N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide derivatives has also focused on their role as apoptosis inducers, a critical pathway for cancer treatment. These compounds have been identified through phenotypic cell-based assays and structure-activity relationship (SAR) studies, leading to the discovery of potential anticancer agents. Such studies aim at developing drugs that can effectively induce apoptosis in cancer cells, offering a pathway to novel anticancer therapies (Cai et al., 2006).
Anti-inflammatory and Anti-thrombotic Properties
Derivatives of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide have been studied for their anti-inflammatory and anti-thrombotic effects. In vitro and in vivo models have shown that these compounds can significantly reduce inflammation and enhance clotting time, indicating their potential as therapeutic agents for inflammatory diseases and conditions requiring antithrombotic intervention. Their interaction with COX-2 and related enzymes suggests a mechanism of action that could be exploited in the development of new anti-inflammatory and antithrombotic drugs (Basra et al., 2019).
Antimicrobial Activity
Another area of research has been the antimicrobial potential of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide derivatives. Studies have shown that these compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests their utility in developing new antimicrobial agents capable of addressing the growing concern of antibiotic resistance (Kapadiya et al., 2020).
Monoamine Oxidase Inhibition
Research into N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide derivatives has also explored their potential as monoamine oxidase (MAO) inhibitors. One study found that these compounds can significantly inhibit MAO-B, an enzyme associated with neurodegenerative diseases like Parkinson's disease. This opens up possibilities for their use in treating disorders related to MAO dysfunction, providing a new avenue for therapeutic intervention in neurodegenerative diseases (Efimova et al., 2023).
特性
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6(2)10(18)15-12-17-16-11(19-12)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSBSQAANSQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2970717.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970719.png)


![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea](/img/structure/B2970724.png)



![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2970730.png)


